(Z)-alpha,beta-Dichlorostyrene
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Overview
Description
(Z)-alpha,beta-Dichlorostyrene is an organic compound characterized by the presence of two chlorine atoms attached to the alpha and beta positions of the styrene molecule. This compound is known for its unique structural configuration, which imparts distinct chemical properties and reactivity. It is used in various scientific research and industrial applications due to its versatile nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-alpha,beta-Dichlorostyrene typically involves the chlorination of styrene under controlled conditions. One common method is the addition of chlorine to styrene in the presence of a catalyst, such as iron(III) chloride, which facilitates the formation of the desired dichlorinated product. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar chlorination techniques. The process involves the continuous addition of chlorine gas to a styrene feedstock in a reactor, with careful monitoring of temperature and pressure to ensure optimal yield and purity. The product is then separated and purified using industrial distillation columns.
Chemical Reactions Analysis
Types of Reactions
(Z)-alpha,beta-Dichlorostyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzaldehydes or benzoic acids.
Reduction: Reduction reactions can convert the dichlorostyrene to chlorinated ethylbenzene derivatives.
Substitution: Nucleophilic substitution reactions can replace one or both chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed under basic conditions.
Major Products
The major products formed from these reactions include chlorinated benzaldehydes, benzoic acids, ethylbenzene derivatives, and various substituted styrenes.
Scientific Research Applications
(Z)-alpha,beta-Dichlorostyrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, coatings, and resins.
Mechanism of Action
The mechanism by which (Z)-alpha,beta-Dichlorostyrene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to alterations in the function of these molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-alpha,beta-Dichlorostyrene: The trans isomer of the compound, which has different spatial arrangement and reactivity.
alpha,beta-Dibromostyrene: A similar compound with bromine atoms instead of chlorine, exhibiting different chemical properties.
alpha,beta-Difluorostyrene: A fluorinated analog with distinct reactivity and applications.
Uniqueness
(Z)-alpha,beta-Dichlorostyrene is unique due to its specific geometric configuration, which influences its chemical reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications.
Properties
CAS No. |
58723-96-9 |
---|---|
Molecular Formula |
C8H6Cl2 |
Molecular Weight |
173.04 g/mol |
IUPAC Name |
[(Z)-1,2-dichloroethenyl]benzene |
InChI |
InChI=1S/C8H6Cl2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H/b8-6- |
InChI Key |
OQGSCHGFHOSXFY-VURMDHGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/Cl)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCl)Cl |
Origin of Product |
United States |
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